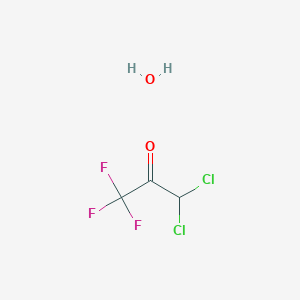

3,3-Dichlor-1,1,1-trifluoracetohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a chemical compound with the molecular formula C3H3Cl2F3O2. It is a hydrate form of 3,3-Dichloro-1,1,1-trifluoroacetone, which is known for its unique chemical properties and applications in various fields of research and industry .

Wissenschaftliche Forschungsanwendungen

3,3-Dichloro-1,1,1-trifluoroacetone hydrate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

It is known to be a useful synthetic intermediate .

Mode of Action

It is known to be less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself .

Biochemical Pathways

It is used as a reagent to synthesize panomifene, an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate typically involves the reaction of 3,3-Dichloro-1,1,1-trifluoroacetone with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form. The reaction can be represented as follows:

C3H3Cl2F3O+H2O→C3H3Cl2F3O2

The reaction is usually conducted at room temperature and may require a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often subjected to purification steps such as recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dichloro-1,1,1-trifluoroacetone hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3-Dichloro-1,1,1-trifluoroacetone

- 1,1-Dichloro-3,3,3-trifluoroacetone

- 1,1-Dibromo-3,3,3-trifluoroacetone

Uniqueness

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is unique due to its hydrate form, which imparts different physical and chemical properties compared to its anhydrous counterpart. The presence of water molecules in the hydrate form can influence its reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous .

Biologische Aktivität

3,3-Dichloro-1,1,1-trifluoroacetone hydrate (CAS Number: 1049731-87-4) is a halogenated organic compound with significant biological activity. This article explores its toxicological profile, mechanisms of action, and potential applications in various fields, drawing from diverse scientific literature and case studies.

- Molecular Formula : C₃H₃Cl₂F₃O₂

- Molecular Weight : 198.96 g/mol

- Boiling Point : 103 °C

- Appearance : Colorless to pale yellow liquid

Toxicological Profile

3,3-Dichloro-1,1,1-trifluoroacetone hydrate exhibits notable toxicity, primarily due to its halogenated structure. Research indicates that halogenated compounds can induce various biological effects, including cytotoxicity and organ-specific toxicity.

Acute Toxicity

Acute exposure studies have demonstrated that 3,3-Dichloro-1,1,1-trifluoroacetone hydrate can lead to significant toxic effects in laboratory animals. For instance:

- Study Findings : In a study involving rats exposed to high doses of the compound, symptoms included respiratory distress and cardiovascular irregularities. Histopathological examinations revealed necrosis in liver and cardiac tissues .

Chronic Toxicity

Chronic exposure assessments indicate potential long-term health risks associated with repeated exposure to the compound. Key findings include:

- Weight Loss and Organ Damage : Rats subjected to prolonged exposure exhibited significant weight loss and histological changes in the liver and kidneys, suggesting organ dysfunction .

The biological activity of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate can be attributed to several mechanisms:

- Cytochrome P450 Interaction : The compound is metabolized primarily by cytochrome P450 enzymes in the liver. This metabolic pathway can lead to the formation of reactive metabolites that may contribute to its toxic effects .

- Oxidative Stress Induction : Studies have shown that exposure to this compound can result in increased oxidative stress markers in cells, leading to cellular damage and apoptosis .

Case Studies

Several case studies have documented the biological effects of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate:

Case Study 1: Cardiotoxicity

A study investigating the cardiotoxic effects of halogenated solvents found that exposure to 3,3-Dichloro-1,1,1-trifluoroacetone hydrate caused arrhythmias in animal models. The study concluded that the compound's metabolites might interfere with cardiac ion channels .

Case Study 2: Hepatotoxicity

Research on hepatotoxicity revealed that administration of the compound resulted in elevated liver enzymes and histopathological changes consistent with liver injury. The study emphasized the need for careful handling and risk assessment when working with this chemical in laboratory settings .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKWOQVHQYTNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381236 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049731-87-4 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.